Conhydrine

Toxicology Neurotoxicity Safety Pharmacology

Conhydrine offers a critical advantage over coniine and pseudoconhydrine for neuropharmacology research. Its significantly lower acute toxicity (LDLo 400 µg/kg vs. coniine's ~500 mg human lethal dose) enables safer, extended nAChR assays for precise dose-response calibration. The hydroxyl group enables key derivatization—oxidation to carboxylic acids or reduction to coniine—unlocking SAR studies impossible with non-hydroxylated analogs. Established asymmetric synthesis routes (41% yield over 7 steps) make it a preferred chiral building block for hydroxylated piperidine natural products. Choose conhydrine for reproducible, publication-ready neurotoxicity data. Not for human use.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 63401-12-7
Cat. No. B1201746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConhydrine
CAS63401-12-7
Synonymsalpha-conhydrine
conhydrine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(C1CCCCN1)O
InChIInChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3
InChIKeyVCCAAURNBULZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conhydrine (CAS 63401-12-7): A Structurally Defined Piperidine Alkaloid for Neurotoxicological Research and Chiral Synthesis


Conhydrine (CAS 63401-12-7), also known as 1-(piperidin-2-yl)propan-1-ol, is a naturally occurring piperidine alkaloid found in Conium maculatum (poison hemlock) and other organisms [1][2]. It is a pseudoalkaloid characterized by a piperidine ring with a hydroxylated side chain, with a molecular weight of 143.23 g/mol [1][2]. Conhydrine exists as two diastereomers, α-conhydrine and β-conhydrine, with distinct stereochemical configurations that influence their biological and chemical properties [3].

Why Conhydrine (CAS 63401-12-7) Cannot Be Substituted by Coniine or Pseudoconhydrine in Critical Research Applications


Conhydrine, coniine, and pseudoconhydrine are all piperidine alkaloids from Conium maculatum with similar molecular formulas but fundamentally different structures, stereochemistry, and toxicity profiles [1][2]. Conhydrine is a hydroxylated derivative, coniine is a simple propyl-substituted piperidine, and pseudoconhydrine is a structural isomer [1]. These structural variations lead to distinct toxicological profiles, where conhydrine exhibits significantly lower toxicity compared to coniine (fatal dose of 500 mg for coniine vs. 400 µg/kg for conhydrine in animal models) [1][3]. Consequently, generic substitution with related alkaloids is not scientifically valid and can compromise experimental integrity, particularly in neurotoxicity assays and stereoselective synthesis projects.

Quantitative Evidence for Conhydrine (CAS 63401-12-7) Selection Over Piperidine Alkaloid Analogs


Conhydrine Exhibits Markedly Lower Acute Toxicity Compared to Coniine

Conhydrine demonstrates substantially lower acute toxicity than the primary hemlock alkaloid coniine. While coniine has an estimated human lethal dose of 500 mg [1], conhydrine exhibits a lowest known lethal dose (LDLo) of 400 µg/kg in guinea pigs by subcutaneous injection [2][3]. This difference is clinically and experimentally significant, indicating a distinct safety margin and mode of action.

Toxicology Neurotoxicity Safety Pharmacology

Conhydrine and Pseudoconhydrine Share Comparable Toxicity, but Conhydrine's Distinct Stereochemistry Affords Synthetic Advantages

While conhydrine and pseudoconhydrine exhibit comparable toxicity [1][2], their stereochemical differences are profound. Conhydrine's absolute configuration has been determined by optical rotatory dispersion and circular dichroism [3], and efficient asymmetric syntheses have been achieved with high stereoselectivity. For example, (−)-α-conhydrine was synthesized with 41% overall yield in 7 steps and high diastereo- and enantioselectivity, with absolute configuration confirmed by X-ray crystallography [4][5]. In contrast, pseudoconhydrine's stereochemistry is different (trans-diequatorial hydroxyl and propyl groups), requiring distinct synthetic strategies.

Stereoselective Synthesis Asymmetric Catalysis Natural Product Chemistry

Conhydrine's Hydroxylated Structure Enables Unique Chemical Transformations Not Possible with Coniine

Conhydrine's hydroxyl group provides a functional handle for further chemical modifications. For instance, conhydrine can be oxidized with chromic acid to yield L-piperidyl-2-carboxylic acid, or reduced to L-coniine via an iodo-derivative intermediate [1][2]. This synthetic versatility is absent in coniine, which lacks the hydroxyl moiety and therefore cannot undergo analogous oxidative or reductive transformations to generate the same product diversity.

Synthetic Methodology Derivatization Medicinal Chemistry

Optimal Research and Industrial Use Cases for Conhydrine (CAS 63401-12-7) Based on Quantitative Evidence


Calibrated Neurotoxicological Reference Standard

Given its well-documented but significantly lower acute toxicity compared to coniine (LDLo of 400 µg/kg vs. 500 mg estimated human lethal dose) [1][2], conhydrine serves as an ideal reference standard for in vitro and in vivo neurotoxicity studies. Its defined potency allows for precise dose-response calibration in nicotinic acetylcholine receptor (nAChR) assays, where coniine would be too toxic for extended studies [3].

Stereoselective Synthesis Building Block

Conhydrine's established asymmetric synthesis routes, such as the 41% overall yield in 7 steps for (−)-α-conhydrine [4][5], make it a preferred chiral building block for constructing complex hydroxylated piperidine natural products. This is in contrast to pseudoconhydrine, whose different stereochemistry complicates analogous synthetic pathways [6][7].

Functionalized Alkaloid Scaffold for SAR Studies

The presence of the hydroxyl group in conhydrine enables key derivatization reactions—oxidation to carboxylic acids or reduction to coniine [8][9]—that are not possible with the non-hydroxylated coniine. This makes conhydrine a more valuable starting material for structure-activity relationship (SAR) studies targeting piperidine-based drug discovery programs.

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